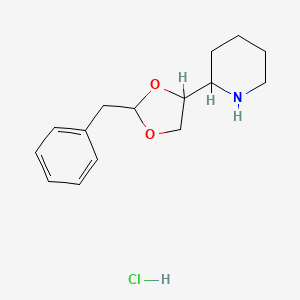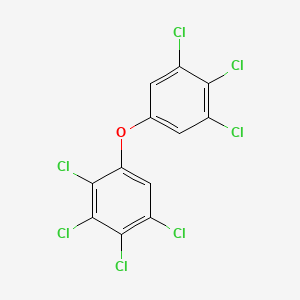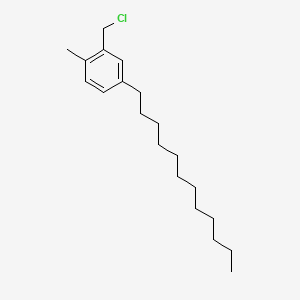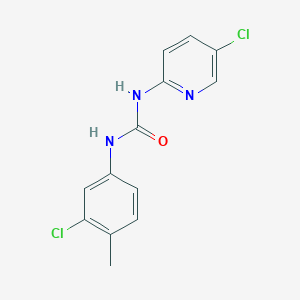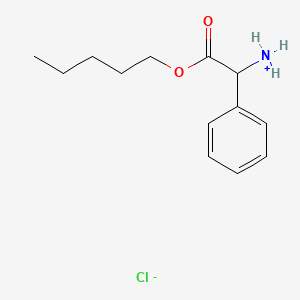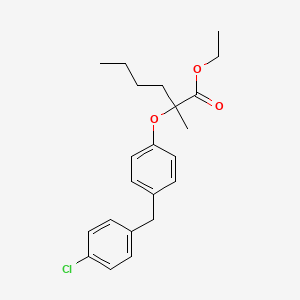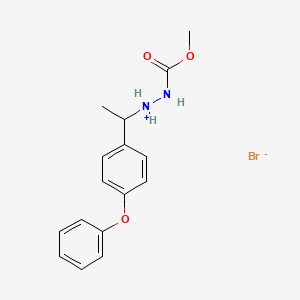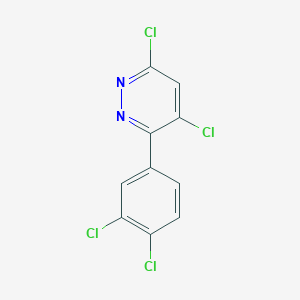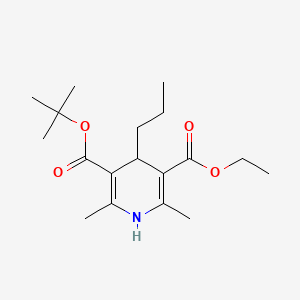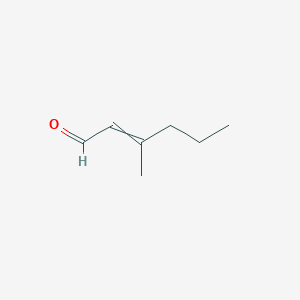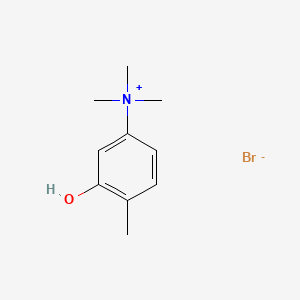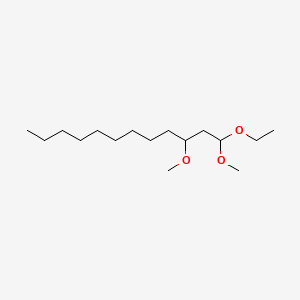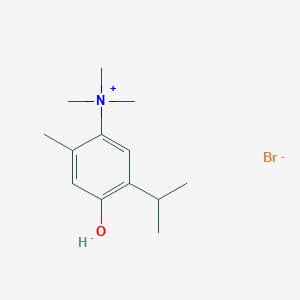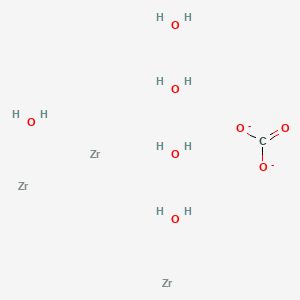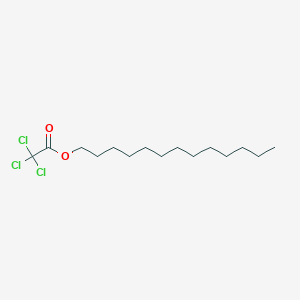
Tridecyl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of trichloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a tridecyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tridecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of acetic acid to produce trichloroacetic acid, followed by esterification with tridecyl alcohol. The process is optimized to achieve high yields and purity of the final product through careful control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Tridecyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and tridecyl alcohol.
Reduction: The compound can be reduced to form tridecyl acetate and hydrochloric acid.
Substitution: This compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Trichloroacetic acid and tridecyl alcohol.
Reduction: Tridecyl acetate and hydrochloric acid.
Substitution: Various substituted tridecyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tridecyl trichloroacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a precipitant for macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a topical agent for skin treatments.
Wirkmechanismus
The mechanism of action of tridecyl trichloroacetate involves its interaction with biological macromolecules. It can act as a precipitant for proteins and nucleic acids by forming insoluble complexes with these macromolecules. This property is exploited in biochemical assays to isolate and purify specific proteins or nucleic acids from complex mixtures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloroacetic acid: A strong acid used in various chemical and biochemical applications.
Dichloroacetic acid: A related compound with similar chemical properties but different reactivity and applications.
Chloroacetic acid: Another related compound with a single chlorine atom, used in organic synthesis and as a herbicide.
Uniqueness
Tridecyl trichloroacetate is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity .
Eigenschaften
CAS-Nummer |
74339-51-8 |
|---|---|
Molekularformel |
C15H27Cl3O2 |
Molekulargewicht |
345.7 g/mol |
IUPAC-Name |
tridecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C15H27Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14(19)15(16,17)18/h2-13H2,1H3 |
InChI-Schlüssel |
IVESCNMAOKRZNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


